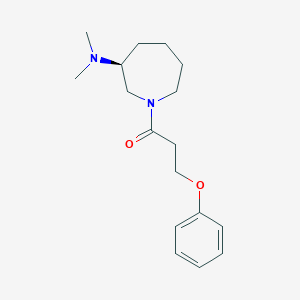

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine" is associated with various synthetic routes and chemical properties due to its structural components, such as the azepan ring and the phenoxypropanoyl group. While direct research on this exact compound is limited, insights can be drawn from studies on structurally related compounds, including the synthesis and reactivity of 3-phenoxypropan-2-ols and related amines.

Synthesis Analysis

The synthesis of compounds related to "(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine" often involves condensation reactions, starting from 1,2-epoxy-3-phenoxypropane, combined with different amines and thiols. For example, the synthesis approach for various 3-phenoxypropan-2-ols involves these precursors, suggesting similar strategies might be applicable for synthesizing the target compound by adjusting the amine component to an azepane-based derivative (É. G. Mesropyan et al., 2005).

Molecular Structure Analysis

While specific studies on the molecular structure of "(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine" are not available, structural analyses of related compounds, like those involving the azepane ring and phenoxy groups, suggest that stereochemistry and ring size significantly impact their chemical behavior and physical properties.

Chemical Reactions and Properties

Reactivity patterns for similar compounds, such as reactions of azirine with phenols, may offer insights into the chemical behavior of our target molecule. The study on azirines can provide information on the nucleophilic addition reactions and the formation of cyclic intermediates, which could be relevant for understanding the reactivity of the azepan ring within our compound (B. P. Chandrasekhar et al., 1977).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are often influenced by the molecular structure. While specific data on "(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine" are not directly available, related studies, such as those on the crystal packing of alcohol amines from 1,2-epoxy-3-phenoxypropane, can provide valuable information on how similar structures are arranged in the solid state and their physical characteristics (Cullen T. Vogelson et al., 2001).

Wissenschaftliche Forschungsanwendungen

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Liu et al. (1993) prepared and characterized several N3O3 amine phenols, derived from KBH4 reduction of Schiff bases, for their potential in coordinating with Group 13 metal ions, highlighting their significance in inorganic chemistry and potential applications in materials science and catalysis Liu et al., 1993.

Macrocyclic and Macroacyclic Compartmental Schiff Bases

Aguiari et al. (1992) synthesized and characterized hexadentate and decadentate compartmental Schiff bases, elucidating their interaction with metal ions. This research is pivotal for the development of novel coordination compounds with potential applications in catalysis, material science, and as ligands in various chemical reactions Aguiari et al., 1992.

Azepanium Ionic Liquids

Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids starting from azepane, demonstrating the potential of using industrial by-products in creating environmentally friendly solvents with significant applications in green chemistry and electrochemistry Belhocine et al., 2011.

Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents

Mesropyan et al. (2005) synthesized compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, contributing to organic synthesis and potentially influencing the development of pharmaceuticals and agrochemicals Mesropyan et al., 2005.

Iron‐catalyzed Hydrosilylation of Diacids in the Presence of Amines

Wei et al. (2020) developed a chemoselective strategy for building N‐substituted cyclic amines, which is crucial for synthesizing a wide range of bioactive molecules and natural products, showcasing the importance of such amines in medicinal chemistry and drug discovery Wei et al., 2020.

Biobased Amines: From Synthesis to Polymers; Present and Future

Froidevaux et al. (2016) reviewed the synthesis of biobased amines and their applications in creating biobased polymers, emphasizing the role of such amines in the development of sustainable materials and contributing to a greener chemical industry Froidevaux et al., 2016.

Eigenschaften

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-18(2)15-8-6-7-12-19(14-15)17(20)11-13-21-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNRQWAVIZDER-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)